3-Chloro-2-fluorobenzaldehyde

Description

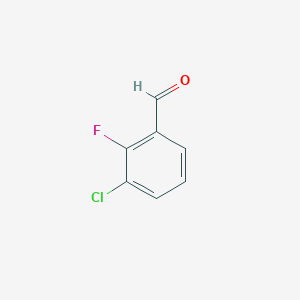

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOZCMANASAVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352998 | |

| Record name | 3-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-48-0 | |

| Record name | 3-Chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85070-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-fluorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a fluorinated benzaldehyde derivative with the chemical formula C₇H₄ClFO.[2] Its structure, featuring both chlorine and fluorine substituents, makes it a valuable building block in organic synthesis.[1]

Data Presentation: Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. Data from various sources are included to provide a comprehensive view.

| Property | Value | Source |

| Molecular Weight | 158.56 g/mol | [1][2][3] |

| Melting Point | 26 - 27 °C | [1] |

| Boiling Point | 214 °C (lit.) | [1][4][5] |

| Density | 1.36 g/mL | [1] |

| 1.35 g/mL at 25 °C (lit.) | [4][5] | |

| Refractive Index | n20/D 1.54 (lit.) | [1] |

| n20/D 1.545 (lit.) | [4] | |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Light yellow liquid | [4] | |

| CAS Number | 85070-48-0 | [1][2][3] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is sealed at one end.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with oil or a metal block heating apparatus like a Mel-Temp).[6]

-

Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[6]

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range represents the melting point.[7][8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Methodology: Capillary Method (Thiele Tube or Aluminum Block)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[10][12][13] A capillary tube, sealed at one end, is placed inverted into the liquid.[12][13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (like paraffin oil) or an aluminum block.[9][12][13] The thermometer bulb and the sample should be at the same level.[6]

-

Heating: The apparatus is heated slowly and uniformly.[6][12]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11][12]

Density Determination

Density is the mass per unit volume of a substance. For liquids, it can be determined by accurately measuring the mass of a known volume.[14]

Methodology: Using a Graduated Cylinder and Balance

-

Measure Mass of Empty Container: An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[14][15]

-

Measure Volume of Liquid: A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[14]

-

Measure Mass of Container with Liquid: The graduated cylinder containing the liquid is reweighed, and the total mass is recorded.[14][15]

-

Calculate Density: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass. The density is then calculated using the formula: Density = Mass / Volume.[14] For higher accuracy, a pycnometer can be used.[16]

Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the molecular size of a compound.[17] The general principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[18][19]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[17]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[17]

-

Observation: After each addition, the test tube is shaken vigorously.[17] The compound is classified as soluble if it dissolves completely.[18]

-

Systematic Testing: If the compound is insoluble in water, its solubility is then tested in a series of other solvents, such as 5% sodium hydroxide, 5% sodium bicarbonate, 5% hydrochloric acid, and diethyl ether, to determine its acid-base properties.[17][20][21]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid organic compound using the capillary method.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 85070-48-0 [chemicalbook.com]

- 5. This compound CAS#: 85070-48-0 [m.chemicalbook.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. wjec.co.uk [wjec.co.uk]

- 16. mt.com [mt.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. youtube.com [youtube.com]

- 20. scribd.com [scribd.com]

- 21. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzaldehyde (CAS: 85070-48-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzaldehyde, a key building block in modern organic synthesis. Its unique substitution pattern, featuring chlorine, fluorine, and aldehyde functional groups, makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] This document consolidates its chemical properties, synthesis protocols, key applications, and safety information for laboratory and research professionals.

Physicochemical and Structural Data

This compound is a fluorinated benzaldehyde derivative.[2][3] Its structural and physical properties are summarized below, providing essential data for reaction planning and chemical handling.

| Property | Value | Reference |

| CAS Number | 85070-48-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄ClFO | [1][4][5] |

| Molecular Weight | 158.56 g/mol | [1][3][4][5] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | 26 - 27 °C | [1] |

| Boiling Point | 214 °C (lit.) | [1][2][3][6] |

| Density | 1.35 - 1.36 g/mL at 25 °C (lit.) | [1][2][3][6] |

| Refractive Index (n20/D) | 1.54 - 1.545 (lit.) | [1][2][3][6] |

| Flash Point | 85.6 °C (186.1 °F) - closed cup | [3] |

| InChI Key | YAOZCMANASAVFN-UHFFFAOYSA-N | [3][5] |

| SMILES | Fc1c(Cl)cccc1C=O | [3] |

Synthesis and Purification

The primary synthesis route for this compound involves the oxidation of the corresponding alcohol, (3-chloro-2-fluorophenyl)methanol. A detailed experimental protocol based on cited literature is provided below.[2][6]

This procedure outlines the synthesis of this compound via sodium hypochlorite oxidation, catalyzed by a phase-transfer catalyst.

Materials:

-

(3-chloro-2-fluorophenyl)methanol (50 g)

-

Sodium bicarbonate (36.3 g)

-

Dichloromethane (DCM) (600 g total: 500 g for initial mixture, 100 g for reactant solution)

-

Phase-transfer catalyst (e.g., TOMO) (0.5 g)

-

Sodium hypochlorite solution (230 g)

-

1 L four-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

-

Initial Setup: To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate, 500 g of dichloromethane, and 0.5 g of the catalyst.

-

Cooling: Begin stirring the mixture and cool it to a temperature range of 0 to 5°C using an ice bath.

-

Reactant Addition: In a separate vessel, dissolve 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of dichloromethane. Slowly add this solution to the cooled reaction mixture.

-

Oxidant Addition: Slowly add 230 g of sodium hypochlorite solution dropwise to the flask, ensuring the temperature is maintained between 0 and 5°C.

-

Reaction: Hold the reaction mixture at 0 to 5°C for 1 hour after the addition is complete.

-

Monitoring: Monitor the reaction's progress via sampling (e.g., TLC or GC) until the starting material, (3-chloro-2-fluorophenyl)methanol, is consumed (≤ 1%).

-

Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Isolate the organic (dichloromethane) layer.

-

Purification:

-

Recover the dichloromethane solvent by simple distillation.

-

The remaining oil is then subjected to vacuum distillation to yield the final product.

-

Expected Outcome:

-

This process can yield approximately 46.1 g of this compound, corresponding to a 91% yield with a purity of 97.5%.[2][6]

Caption: Synthesis workflow via oxidation of the corresponding alcohol.

Applications in Research and Development

The strategic placement of halogen atoms and the reactive aldehyde group makes this compound a versatile intermediate in several high-value applications.[1]

-

Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing small-molecule inhibitors targeting the MDM2-p53 interaction, a key pathway in cancer therapy.[2][6] It is also used to prepare flavonoid derivatives that act as selective agonists for the neuromedin U 2 receptor, which is being investigated for obesity treatment.[2][6] The presence of fluorine can enhance the metabolic stability and biological activity of drug candidates.[1]

-

Agrochemical Development: The compound is utilized in creating new pesticides and herbicides, contributing to the development of advanced crop protection solutions.[1]

-

Material Science: It serves as a precursor in the production of specialty polymers and dyes.[1]

-

Organic Chemistry: Its structure allows for a range of chemical transformations, including nucleophilic substitutions and condensation reactions, making it a valuable tool for developing novel synthetic methodologies.[1]

Caption: Key application pathways originating from the title compound.

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. Data for this compound is available across several techniques.

-

NMR Spectroscopy: ¹³C NMR spectral data has been recorded on a Bruker AM-270 instrument.[5] ¹H NMR data is also available.

-

Infrared (IR) Spectroscopy: FTIR spectra have been obtained using a Bruker Tensor 27 FT-IR spectrometer, with data available for both neat and ATR techniques.[5][7]

-

Raman Spectroscopy: FT-Raman spectra have been collected using a Bruker MultiRAM spectrometer.[5]

Researchers requiring detailed spectral data should consult databases such as PubChem and SpectraBase for specific peak assignments and graphical representations.[5][7]

Caption: Relationship between functional groups and chemical utility.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification: [3][5]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and a suitable respirator (e.g., type ABEK EN14387 filter).[3]

-

Handling: Avoid breathing mist, gas, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry place at 2 - 8 °C.[1] The compound is a combustible liquid.[3]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

Note: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85070-48-0 [chemicalbook.com]

- 3. This compound 96 85070-48-0 [sigmaaldrich.com]

- 4. 85070-48-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 85070-48-0 [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [guidechem.com]

- 9. 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

Synthesis of 3-Chloro-2-fluorobenzaldehyde: A Technical Guide to the Oxidation of (3-chloro-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 3-chloro-2-fluorobenzaldehyde from its corresponding alcohol, (3-chloro-2-fluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The guide details several common and effective oxidation methods, presenting comparative data and detailed experimental protocols to assist researchers in selecting and implementing the most suitable procedure for their specific needs.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by its halogen substituents. The selective oxidation of (3-chloro-2-fluorophenyl)methanol requires mild and efficient methods to avoid over-oxidation to the corresponding carboxylic acid. This guide explores four widely used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method depends on several factors, including substrate tolerance, reaction conditions, scalability, and the toxicity of the reagents. The following table summarizes the key quantitative parameters for the discussed oxidation methods based on typical results for substituted benzyl alcohols. It is important to note that specific yields and reaction times for (3-chloro-2-fluorophenyl)methanol may vary and require optimization.

| Oxidation Method | Oxidizing Agent | Typical Reagent Equiv. (vs. Alcohol) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1.1-1.5 (Oxalyl chloride), 2-3 (DMSO), 3-5 (Triethylamine) | Dichloromethane | -78 to RT | 1-4 h | 85-95 |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1.1-1.5 | Dichloromethane | Room Temperature | 1-3 h | 90-98 |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 1.5-2.0 | Dichloromethane | Room Temperature | 2-6 h | 80-90 |

| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0.01-0.1 (TEMPO), 1.1-1.5 (NaOCl) | Dichloromethane/Water | 0 to Room Temperature | 1-5 h | 85-95 |

Experimental Protocols

The following sections provide detailed experimental methodologies for each of the key oxidation reactions.

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation.[1][2][3] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3]

Experimental Workflow:

Caption: Workflow for Swern Oxidation.

Methodology:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of (3-chloro-2-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to slowly warm to room temperature over 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which is known for its mildness, high efficiency, and operational simplicity.[4]

Experimental Workflow:

Caption: Workflow for Dess-Martin Oxidation.

Methodology:

-

To a solution of (3-chloro-2-fluorophenyl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild chromium-based oxidant that is effective for the conversion of primary alcohols to aldehydes.[5][6] The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation.[6]

Experimental Workflow:

Caption: Workflow for PCC Oxidation.

Methodology:

-

To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of (3-chloro-2-fluorophenyl)methanol (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

TEMPO-catalyzed Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[7][8] It is considered a "greener" alternative to chromium-based oxidations.

Experimental Workflow:

Caption: Workflow for TEMPO-catalyzed Oxidation.

Methodology:

-

To a vigorously stirred biphasic solution of (3-chloro-2-fluorophenyl)methanol (1.0 equivalent) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add an aqueous solution of sodium hypochlorite (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-5 hours).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of this compound from (3-chloro-2-fluorophenyl)methanol can be effectively achieved using several oxidation methods. The choice of method will be guided by the specific requirements of the synthesis, including scale, desired purity, and tolerance of other functional groups. The Swern and Dess-Martin oxidations generally offer high yields under mild conditions, while PCC provides a classic and reliable, albeit more toxic, alternative. TEMPO-catalyzed oxidation represents a more environmentally benign approach. For any selected method, optimization of the reaction conditions is recommended to achieve the best possible outcome for this specific substrate.

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of 3-Chloro-2-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluorobenzaldehyde, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring both chloro and fluoro groups, imparts distinct characteristics to its spectroscopic signature. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

While a complete, publicly available dataset for this compound is limited, the following tables present representative data from closely related isomers, such as 3-chloro-4-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde. This information serves as a valuable reference for the expected spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for a Chloro-fluorobenzaldehyde Isomer

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.3 | s | - | Aldehydic proton (-CHO) |

| ~7.9 | d | ~8.0 | Aromatic proton |

| ~7.7 | dd | ~8.0, ~2.0 | Aromatic proton |

| ~7.3 | t | ~8.0 | Aromatic proton |

Note: The chemical shifts, multiplicities, and coupling constants are illustrative and can vary based on the specific isomer, solvent, and instrument used.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Chloro-fluorobenzaldehyde Isomer

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehydic carbon (C=O) |

| ~160 (d) | Carbon attached to Fluorine (C-F) |

| ~135 | Aromatic carbon |

| ~132 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 (d) | Aromatic carbon |

| ~120 | Aromatic carbon |

Note: The carbon attached to the fluorine atom and adjacent carbons will exhibit splitting due to carbon-fluorine coupling, denoted by (d).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Substituted Benzaldehydes

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C ring stretches |

| ~1250 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 158/160 | [M]⁺ | - |

| 157/159 | [M-H]⁺ | H• |

| 129/131 | [M-CHO]⁺ | •CHO |

| 101 | [M-CHO-CO]⁺ | •CHO, CO |

| 75 | [C₆H₄]⁺ | C, H, F, Cl, O |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 158/160) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

The sample is placed in the NMR spectrometer.

-

A standard one-pulse sequence is used for ¹H NMR acquisition.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used for ¹³C NMR acquisition to simplify the spectrum to single lines for each unique carbon atom.

-

Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

-

The prepared sample is then placed in the FTIR spectrometer.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via direct infusion using a syringe pump or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

Molecular structure and weight of 3-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 3-Chloro-2-fluorobenzaldehyde. This versatile synthetic intermediate is of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate its molecular structure and synthetic applications, serving as a vital resource for laboratory and development work.

Molecular Structure and Properties

This compound, with the CAS number 85070-48-0, is a disubstituted benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences its reactivity and makes it a valuable precursor in the synthesis of complex molecules.[1]

Molecular Structure

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | |

| Molecular Weight | 158.56 g/mol | |

| CAS Number | 85070-48-0 | |

| Appearance | Light orange to yellow to green clear liquid | |

| Melting Point | 26 - 27 °C | |

| Boiling Point | 214 °C (lit.) | [2] |

| Density | 1.35 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.545 (lit.) | [2] |

| InChI | 1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| InChIKey | YAOZCMANASAVFN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)Cl)F)C=O |

Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A common laboratory-scale synthesis involves the oxidation of (3-chloro-2-fluorophenyl)methanol.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

(3-chloro-2-fluorophenyl)methanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Catalyst (e.g., 2,2,6,6-Tetramethyl-1-piperidinyloxyl, TEMPO)

-

Sodium hypochlorite (NaOCl) solution

-

1 L four-necked flask

-

Stirrer

-

Cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.

-

Add a catalytic amount (e.g., 0.5 g) of a suitable catalyst like TOMO.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a solution of 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of dichloromethane to the cooled mixture.

-

Slowly add 230 g of sodium hypochlorite solution dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed for 1 hour at 0-5 °C. Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

-

Once the reaction is complete, stop stirring and allow the layers to separate.

-

Separate the organic (dichloromethane) layer.

-

Recover the dichloromethane by simple distillation.

-

Purify the remaining oil by vacuum distillation to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on the solvent and other experimental conditions.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the three aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | ~10.3 | s (singlet) |

| Aromatic-H | 7.3 - 7.9 | m (multiplet) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon and the six aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C | ~188 |

| Aromatic-C | 120 - 160 |

Experimental Protocol for NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the aldehyde and substituted aromatic functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850 and ~2750 |

| C=O stretch (aldehyde) | ~1700 |

| C=C stretch (aromatic) | ~1600, ~1580, ~1470 |

| C-Cl stretch | ~750 |

| C-F stretch | ~1250 |

Experimental Protocol for FT-IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Fragment | Expected m/z |

| [M]⁺ (Molecular ion) | 158/160 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-H]⁺ | 157/159 |

| [M-CHO]⁺ | 129/131 |

Experimental Protocol for Mass Spectrometry:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde group and the influence of the halogen substituents on the aromatic ring.[1]

Role as a Synthetic Intermediate

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique molecular structure and reactivity make it an important building block for the development of new pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides essential information for researchers and professionals working with this compound, facilitating its safe and effective use in a laboratory and industrial setting. Further research into its biological activities and reaction mechanisms will undoubtedly continue to expand its applications.

References

An In-depth Technical Guide to 3-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the aldehyde group, imparts distinct reactivity and makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine, in particular, is known to enhance the metabolic stability and bioactivity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1] Its key chemical and physical properties are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 85070-48-0 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO | [2][3] |

| Molecular Weight | 158.56 g/mol | [2][3] |

| Appearance | Light orange to yellow to green clear liquid | [3] |

| Melting Point | 26 - 27 °C | [3] |

| Boiling Point | 214 °C (lit.) | [1][3] |

| Density | 1.35 - 1.36 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.545 (lit.) | [1][3] |

| Flash Point | 85.6 °C (186.1 °F) - closed cup |

Table 2: Spectroscopic Data

| Spectroscopy | Data Description |

| ¹H NMR | Spectrum available in spectral databases. |

| ¹³C NMR | Spectrum available in spectral databases.[1] |

| FT-IR (Neat) | Spectrum available, recorded on a Bruker Tensor 27 FT-IR.[1] |

| ATR-IR | Spectrum available, recorded on a Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory.[1] |

| Raman | Spectrum available, recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[2] |

| Mass Spectrometry | Data available in spectral databases. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, (3-chloro-2-fluorophenyl)methanol.

Experimental Protocol: Oxidation of (3-chloro-2-fluorophenyl)methanol

This protocol details the synthesis of this compound from (3-chloro-2-fluorophenyl)methanol.[1]

Materials:

-

(3-chloro-2-fluorophenyl)methanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

TOMO (phase-transfer catalyst)

-

Sodium hypochlorite (NaOCl) solution

-

1 L four-necked flask

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.

-

Add 0.5 g of TOMO as a catalyst to the mixture.

-

With stirring, cool the reaction mixture to a temperature between 0 and 5°C using a cooling bath.

-

Prepare a solution of 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of dichloromethane. Slowly add this solution to the cooled reaction mixture.

-

Slowly and dropwise, add 230 g of sodium hypochlorite solution to the reaction mixture, maintaining the temperature between 0 and 5°C.

-

Hold the reaction at 0 to 5°C for 1 hour after the addition is complete.

-

Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material, (3-chloro-2-fluorophenyl)methanol. The reaction is considered complete when the content of the starting material is ≤ 1%.

-

Once the reaction is complete, stop the stirring and allow the mixture to separate into two layers.

-

Separate the organic (dichloromethane) layer using a separatory funnel.

-

Recover the dichloromethane from the organic layer by simple distillation.

-

Purify the remaining oil by vacuum distillation to yield this compound.

Expected Yield: Approximately 91% with a purity of 97.5%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various high-value compounds.[3] Its aldehyde functionality allows for a wide range of transformations, including condensation and nucleophilic addition reactions, while the halogenated aromatic ring can be further functionalized.

Synthesis of MDM2-p53 Interaction Inhibitors

This compound is a precursor for the synthesis of small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which is a key therapeutic target in oncology.[1] The aldehyde is first converted to a β-nitrostyrene derivative, which then undergoes further reactions to build the final inhibitor scaffold.

Experimental Protocol: Knoevenagel Condensation for β-Nitrostyrene Synthesis

This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with nitromethane, which can be applied to this compound.

Materials:

-

This compound

-

Nitromethane (CH₃NO₂)

-

Ammonium acetate (CH₃COONH₄)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice water bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine 1 equivalent of this compound, 2-3 equivalents of nitromethane, and 0.5-1 equivalent of ammonium acetate in glacial acetic acid.

-

Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid and salts.

-

Dry the product, (E)-1-chloro-2-fluoro-3-(2-nitrovinyl)benzene, under vacuum.

Synthesis of Neuromedin U 2 Receptor Agonists

This compound is also utilized in the preparation of flavonoid derivatives that act as selective agonists for the neuromedin U 2 receptor, a target for the treatment of obesity.[1] The synthesis typically involves a condensation reaction to form a chalcone, which is then cyclized to the flavonoid core.

General Reactivity

The unique electronic properties of the substituted ring make this compound a useful substrate in various organic reactions.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, allowing for the introduction of other functional groups.

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with active methylene compounds (e.g., malonates, nitriles) and ketones to form α,β-unsaturated systems.[3]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Store at a temperature of 2 - 8 °C.[3]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its versatile reactivity, stemming from the aldehyde functional group and the unique halogen substitution pattern on the aromatic ring, allows for the efficient synthesis of complex and biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this valuable compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Core Chemical Properties of 3-Chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the aldehyde group, imparts distinct reactivity and makes it a valuable intermediate in the preparation of a wide range of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| CAS Number | 85070-48-0 | [1][2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | 26 - 27 °C | [1] |

| Boiling Point | 214 °C (lit.) | [1] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.54 (lit.) | [1] |

| Purity | ≥ 95% (GC) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data/Information | Reference(s) |

| ¹³C NMR | Data available on PubChem | [3] |

| Infrared (IR) Spectroscopy | ATR-Neat and Neat spectra available | [3][4] |

| Raman Spectroscopy | FT-Raman spectrum available | [3] |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the oxidation of the corresponding benzyl alcohol. The following is a representative experimental protocol.

Synthesis of this compound from (3-chloro-2-fluorophenyl)methanol

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane. To this suspension, add 0.5 g of a suitable catalyst such as TOMO (trioctylmethylammonium chloride). Cool the mixture to a temperature between 0 and 5°C with continuous stirring.

-

Addition of Starting Material: Slowly add a solution of 50 g of (3-chloro-2-fluorophenyl)methanol dissolved in 100 g of dichloromethane to the cooled reaction mixture.

-

Oxidation: While maintaining the temperature between 0 and 5°C, slowly and dropwise add 230 g of sodium hypochlorite solution.

-

Reaction Monitoring: Hold the reaction mixture at 0 to 5°C for 1 hour. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the consumption of the starting material.

-

Workup: Once the reaction is complete, allow the mixture to settle and separate the organic (dichloromethane) layer.

-

Purification: Recover the dichloromethane from the organic layer by simple distillation. The remaining oil is then subjected to vacuum distillation to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The presence of the aldehyde functional group, along with the activating/directing effects of the halogen substituents, makes this compound a versatile reagent in organic synthesis. It readily participates in a variety of chemical transformations, including nucleophilic additions, condensation reactions, and as a precursor for the synthesis of more complex heterocyclic systems.

Key Reactions and Their Significance

-

Nucleophilic Substitution: The aromatic ring of this compound is susceptible to nucleophilic substitution reactions, a property leveraged in the synthesis of various pharmaceutical intermediates.[1]

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions, such as the Wittig and aldol reactions, to form carbon-carbon double bonds, which are fundamental transformations in the construction of larger molecules.[1]

Role in the Synthesis of Bioactive Molecules

This compound has been identified as a key intermediate in the synthesis of several classes of therapeutic agents.

-

MDM2-p53 Interaction Inhibitors: This compound is utilized in the synthesis of small-molecule inhibitors that disrupt the interaction between MDM2 and the tumor suppressor protein p53.[5] Restoring p53 function is a promising strategy in cancer therapy. The 3-chloro-2-fluorophenyl moiety often occupies a key binding pocket in the MDM2 protein.

Caption: Role of this compound in the development of MDM2-p53 inhibitors.

-

Neuromedin U 2 Receptor Agonists: It is also used in the preparation of flavonoid derivatives that act as selective agonists for the neuromedin U 2 receptor, which is a target for the treatment of obesity.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique chemical properties and reactivity make it an essential building block for the synthesis of a variety of complex and biologically active molecules. This guide provides researchers and drug development professionals with a comprehensive overview of its key characteristics to facilitate its effective use in their research and development endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Chloro-2-fluorobenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, and key applications, with a focus on its role in the synthesis of the antiretroviral drug, Elvitegravir.

Commercial Availability and Specifications

This compound is readily available from a variety of commercial suppliers. The typical purity and physical properties are summarized in the table below, compiled from publicly available data sheets. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific details.

| Supplier | Purity (%) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Sigma-Aldrich | 96 | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | 214 | 1.35 |

| Chem-Impex | ≥ 95 (GC) | 85070-48-0 | C₇H₄ClFO | 158.56 | Light orange to yellow to green clear liquid | 26 - 27 | 214 | 1.36 |

| TCI America | >95.0 (GC) | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | - | - |

| Alfa Aesar | 97 | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | - | - |

| Santa Cruz Biotechnology | - | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | - | - |

| AK Scientific | - | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | - | - |

| Otto Chemie Pvt. Ltd. | 98 | 85070-48-0 | C₇H₄ClFO | 158.56 | - | - | - | - |

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of (3-chloro-2-fluorophenyl)methanol. The following is a representative experimental protocol.[1]

Experimental Protocol: Oxidation of (3-chloro-2-fluorophenyl)methanol

-

Materials:

-

(3-chloro-2-fluorophenyl)methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyst

-

Sodium hypochlorite (NaOCl) solution

-

-

Procedure:

-

To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.

-

Add 0.5 g of TEMPO as a catalyst.

-

Cool the reaction mixture to 0 to 5°C with stirring.

-

Slowly add a mixed solution of 50 g of (3-chloro-2-fluorophenyl)methanol and 100 g of dichloromethane to the cooled mixture.

-

Slowly and dropwise, add 230 g of sodium hypochlorite solution, maintaining the temperature at 0 to 5°C.

-

Hold the reaction mixture at 0 to 5°C for 1 hour, monitoring the reaction progress by sampling until the starting material is consumed (≤ 1%).

-

Once the reaction is complete, allow the mixture to stratify.

-

Separate the organic (dichloromethane) layer.

-

Recover the dichloromethane by simple distillation.

-

Purify the remaining oil layer by vacuum distillation to yield this compound.

-

This process can reportedly yield the product with a purity of 97.5% and a yield of 91%.[1]

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzaldehyde is a versatile halogenated aromatic aldehyde that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific reactivity and allows for the construction of complex molecular architectures, making it a valuable intermediate in medicinal chemistry.[1][2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the chlorine atom and the aldehyde functionality provide reactive sites for further synthetic modifications.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, particularly focusing on Aurora A kinase inhibitors for cancer therapy.[3]

Application in the Synthesis of Aurora A Kinase Inhibitors

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[4][5][6][7] Its overexpression has been linked to various cancers, making it a significant target for anticancer drug discovery.[4][6][8] One promising class of Aurora A kinase inhibitors is the (E)-3-benzylideneindolin-2-one derivatives, which can be synthesized via a Knoevenagel condensation reaction.[8] this compound can be utilized as a key reactant in the synthesis of these inhibitors.

The general synthetic approach involves the condensation of an oxindole with a substituted benzaldehyde, in this case, this compound, to yield the target (E)-3-(3-chloro-2-fluorobenzylidene)indolin-2-one.[8] This scaffold can then be further modified to optimize its inhibitory activity.

Signaling Pathway of Aurora A Kinase

The diagram below illustrates a simplified representation of the Aurora A kinase signaling pathway and its role in cell cycle progression, highlighting its importance as a therapeutic target.

Caption: Simplified Aurora A kinase signaling pathway during the G2/M phase transition.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3-chloro-2-fluorobenzylidene)indolin-2-one

This protocol describes the synthesis of a potential Aurora A kinase inhibitor via a Knoevenagel condensation reaction between this compound and oxindole.[8]

Synthetic Workflow:

Caption: Workflow for the synthesis of the target inhibitor.

Materials:

-

This compound

-

Oxindole

-

Piperidine

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a microwave-safe vessel, dissolve equimolar amounts (e.g., 1 mmol) of this compound and oxindole in ethanol (e.g., 6 mL).[8]

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.[8]

-

Seal the vessel and heat the mixture in a microwave reactor at 110 °C for 30 minutes.[8]

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (E)-3-(3-chloro-2-fluorobenzylidene)indolin-2-one.

Data Presentation

The following tables summarize quantitative data for a series of (E)-3-benzylideneindolin-2-one derivatives as Aurora A kinase inhibitors, demonstrating the potential efficacy of compounds synthesized using substituted benzaldehydes.[8]

Table 1: Inhibitory Activity of (E)-3-benzylideneindolin-2-one Derivatives against Aurora A Kinase [8]

| Compound ID | Substituents on Benzaldehyde Ring | IC₅₀ (μM) |

| AK06 | 2,3,4-trihydroxy | 2.89 |

| AK09 | 3,4,5-trihydroxy | 2.13 |

| AK10 | 2,4,5-trihydroxy | 2.37 |

| AK34 | 2,4-dihydroxy-5-bromo | 1.68 |

| AK35 | 2,5-dihydroxy-4-bromo | 2.05 |

| Tripolin A | 4-formyl (from 1,4-benzenedicarboxaldehyde) | 3.45 |

Table 2: Affinity of Selected Inhibitors for Aurora A Kinase [8]

| Compound ID | Dissociation Constant (K_D) (nM) |

| AK34 | 216 |

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors for oncology. The provided protocol for the synthesis of an (E)-3-benzylideneindolin-2-one derivative offers a clear and efficient method for accessing this important class of molecules. The unique electronic and steric properties imparted by the chloro and fluoro substituents of this compound can be strategically utilized to fine-tune the biological activity and pharmacokinetic properties of the resulting drug candidates. Further investigation into the synthesis and biological evaluation of derivatives prepared from this starting material is warranted to explore its full potential in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. rupress.org [rupress.org]

- 5. apexbt.com [apexbt.com]

- 6. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Flavonoid Derivatives from 3-Chloro-2-fluorobenzaldehyde for Obesity Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a higher risk of metabolic diseases. Flavonoids, a class of polyphenolic compounds, have garnered significant interest for their potential anti-obesity effects.[1] These effects are mediated through various mechanisms, including the modulation of lipid metabolism, reduction of inflammation, and regulation of key signaling pathways.[1][2] This document outlines the synthesis of a novel flavonoid derivative using 3-Chloro-2-fluorobenzaldehyde as a starting material and provides detailed protocols for its evaluation as a potential therapeutic agent for obesity. The introduction of halogen atoms into the flavonoid scaffold has been shown to enhance biological activity, making this a promising avenue for drug discovery.[3]

Introduction

Flavonoids exert their anti-obesity effects by influencing multiple biological processes. They have been shown to inhibit adipogenesis, the process of fat cell formation, and reduce lipid accumulation in adipocytes.[4] Key molecular targets for flavonoids include AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, and peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[5][6] By activating AMPK, flavonoids can promote fatty acid oxidation and inhibit lipid synthesis.[7] Furthermore, their anti-inflammatory properties are crucial, as chronic low-grade inflammation in adipose tissue is a key contributor to insulin resistance in obesity.[8] The synthesis of novel flavonoid derivatives allows for the exploration of structure-activity relationships and the potential for developing more potent and selective anti-obesity agents.

Synthesis Pathway

The synthesis of the target flavonoid derivative from this compound involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone.

Caption: Synthetic route to the target flavonoid derivative.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3-chloro-2-fluorochalcone (Chalcone Intermediate)

This protocol is based on the Claisen-Schmidt condensation reaction.[9]

Materials:

-

2'-Hydroxyacetophenone

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and this compound in ethanol.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the flask in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40%) dropwise while stirring.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours, then allow it to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product. Recrystallization from ethanol can be performed for further purification.

Protocol 2: Synthesis of 3'-Chloro-2'-fluoro-flavone (Target Flavonoid Derivative)

This protocol describes the oxidative cyclization of the chalcone intermediate to the corresponding flavone using iodine in DMSO.[10][11]

Materials:

-

2'-Hydroxy-3-chloro-2-fluorochalcone (from Protocol 1)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate solution

-

Deionized water

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve the synthesized chalcone in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine to the solution.

-

Heat the mixture to 100-120°C and reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Wash the mixture with a sodium thiosulfate solution to remove any excess iodine.[10]

-

Collect the solid product by vacuum filtration and wash with deionized water until the filtrate is neutral.

-

Dry the crude flavone. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.

In Vitro Anti-Obesity Evaluation

Protocol 3: Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

This assay is used to evaluate the effect of the synthesized flavonoid derivative on the differentiation of preadipocytes into mature, lipid-storing adipocytes. The 3T3-L1 cell line is a commonly used model.

Experimental Workflow:

Caption: Workflow for the Oil Red O staining assay.

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in a suitable multi-well plate.

-

Two days post-confluence, induce differentiation using a standard MDI cocktail (containing 3-isobutyl-1-methylxanthine, dexamethasone, and insulin) in the presence of varying concentrations of the synthesized flavonoid derivative or a vehicle control.

-

After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the medium every 2 days.

-

After 8-10 days, when mature adipocytes are visible, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the intracellular lipid droplets with a working solution of Oil Red O for 20 minutes.

-

Wash the cells extensively with water to remove unbound dye.

-

Elute the stain from the cells using isopropanol.

-

Quantify the eluted dye by measuring the absorbance at approximately 520 nm using a spectrophotometer. The reduction in absorbance in treated cells compared to the control indicates inhibition of lipid accumulation.

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison. Below is a template table for presenting potential results.

| Compound | Concentration (µM) | Lipid Accumulation (% of Control) | IC₅₀ (µM) for Pancreatic Lipase |

| Vehicle Control | - | 100% | - |

| 3'-Chloro-2'-fluoro-flavone | 1 | ||

| 10 | |||

| 50 | |||

| Positive Control (e.g., Orlistat) | 10 |

Signaling Pathways in Obesity Modulated by Flavonoids

Flavonoids can modulate several key signaling pathways implicated in obesity and metabolic dysfunction. A primary pathway is the AMP-activated protein kinase (AMPK) pathway, which acts as a cellular energy sensor.

Caption: Simplified AMPK signaling pathway modulated by flavonoids.

Activation of AMPK by flavonoids leads to the inhibition of anabolic pathways like lipogenesis (fat synthesis) and the promotion of catabolic pathways such as fatty acid oxidation.[7] Additionally, AMPK can suppress adipogenesis by inhibiting the expression and activity of PPARγ.[6]

Conclusion

The synthesis of novel flavonoid derivatives, such as the one proposed from this compound, offers a promising strategy for the development of new anti-obesity therapeutics. The provided protocols offer a framework for the chemical synthesis and subsequent biological evaluation of such compounds. By investigating their effects on adipocyte differentiation and key signaling pathways, researchers can further elucidate the therapeutic potential of halogenated flavonoids in the management of obesity and related metabolic disorders.

References

- 1. Anti-obesity properties and mechanism of action of flavonoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids as antiobesity agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Chalcones for the Management of Obesity Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. rojournals.org [rojournals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application of 3-Chloro-2-fluorobenzaldehyde in Agrochemical Development: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that, due to its specific substitution pattern, presents itself as a valuable and versatile intermediate in the synthesis of novel agrochemicals. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the biological activity, metabolic stability, and overall physicochemical properties of a target molecule. While direct, large-scale applications in commercial agrochemicals are not extensively documented in publicly available literature, the chemical reactivity of this compound makes it a prime candidate for the development of new fungicides, herbicides, and insecticides. Its structural isomer, 2-chloro-6-fluorobenzaldehyde, is a known precursor to the successful insecticide chlorantraniliprole, highlighting the potential of this class of compounds in agrochemical synthesis.

This document outlines the prospective application of this compound in the development of a new generation of pyrazole carboxamide fungicides, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). The following sections provide detailed synthetic protocols, potential biological activity, and a discussion of the mode of action.

Prospective Application: Synthesis of Novel Pyrazole Carboxamide Fungicides

The 3-chloro-2-fluorophenyl moiety is a desirable feature in agrochemical design due to the known effects of halogen substitution on biological activity. This compound can be readily converted to 3-chloro-2-fluoroaniline, a key building block for the synthesis of pyrazole carboxamide fungicides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85070-48-0 |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 214 °C |

| Density | 1.35 g/mL at 25 °C |

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a hypothetical pyrazole carboxamide fungicide.

Protocol 1: Synthesis of 3-Chloro-2-fluorobenzoic acid

This protocol details the oxidation of this compound to its corresponding carboxylic acid, a common step in preparing for amidation reactions.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-